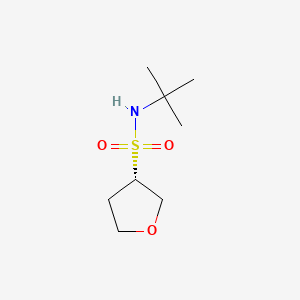
(3S)-N-tert-butyloxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-tert-butyloxolane-3-sulfonamide is a chiral sulfonamide compound with a tert-butyl group attached to the nitrogen atom and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-tert-butyloxolane-3-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide precursors. One common method includes the use of tert-butylamine and oxolane-3-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-tert-butyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The oxolane ring can be reduced to form corresponding alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(3S)-N-tert-butyloxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (3S)-N-tert-butyloxolane-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylsulfonamide: Lacks the oxolane ring, making it less sterically hindered.
N-tert-butyl-2-oxolane sulfonamide: Similar structure but with different substitution patterns on the oxolane ring.
Uniqueness
(3S)-N-tert-butyloxolane-3-sulfonamide is unique due to its specific chiral configuration and the presence of both the tert-butyl group and the oxolane ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
(3S)-N-tert-butyloxolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
LDOPLBVPLJMXOG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)[C@H]1CCOC1 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


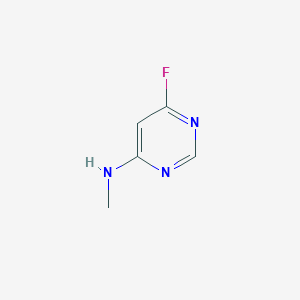
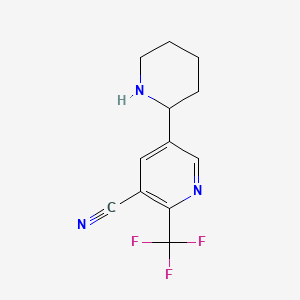
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
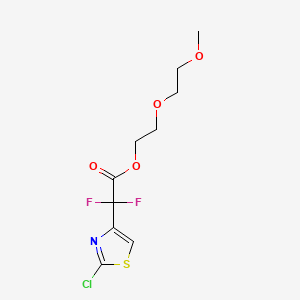
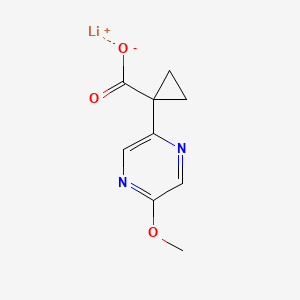
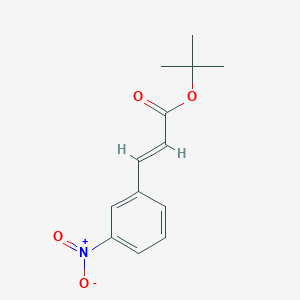

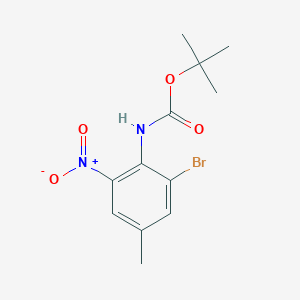
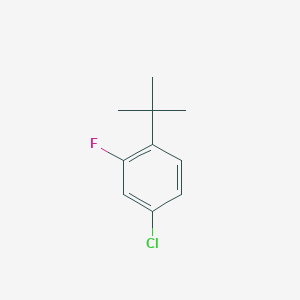


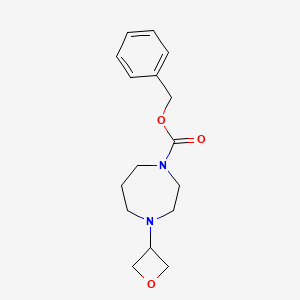
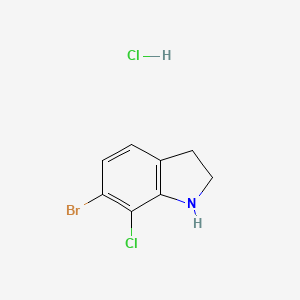
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
